(3-Aminoquinolin-2-yl)methanol
CAS No.:
Cat. No.: VC15993826
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | (3-aminoquinolin-2-yl)methanol |
| Standard InChI | InChI=1S/C10H10N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6,11H2 |
| Standard InChI Key | VVHZPAWIRZWBPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)CO)N |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Profile
Experimental data for (3-Aminoquinolin-2-yl)methanol remains limited, but analogous aminoquinolines provide insights:
| Property | Value/Description | Source |
|---|---|---|
| logP | ~1.2 (estimated) | Calculated |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) | Inferred |
| Hydrogen Bond Donors | 2 (NH2, OH) | Structural |
| TPSA | ~59 Ų | Similar compounds |
The hydroxymethyl group improves aqueous solubility compared to non-hydroxylated quinolines, facilitating biological testing.
Synthesis and Manufacturing
Traditional Synthetic Routes
Conventional synthesis involves Friedländer annulation or Skraup reaction, followed by functionalization:
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Quinoline core formation: Condensation of aniline derivatives with glycerol under acidic conditions.
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Amination: Nitration at the 3-position followed by reduction.
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Hydroxymethylation: Formaldehyde addition under basic conditions.
Yields typically range from 40–60% due to side reactions like over-nitration or ring degradation.
Advanced Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C for 30 minutes) and improves yields to 75–85% by enhancing reaction homogeneity.
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Traditional Reflux | H2SO4, 12h, 120°C | 55% | 90% |
| Microwave-Assisted | 150°C, 30 min | 82% | 98% |
Catalytic systems employing palladium or copper ligands are under investigation to streamline steps.
Pharmacological Applications
Antimalarial Activity
(3-Aminoquinolin-2-yl)methanol inhibits parasitic dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. Comparative studies suggest IC50 values in the nanomolar range, though exact data remains proprietary .
Mechanistic Insights:
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Hydrogen bonding between the amino group and DHFR’s active site.
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π-Stacking of the quinoline ring with hydrophobic residues.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency and reduce resistance.
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In Vivo Efficacy Trials: Validating antimalarial activity in animal models.
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Scale-Up Synthesis: Developing cost-effective manufacturing processes for clinical use.
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